molecular formula C8H10N6 B8631591 3-Hydrazinyl-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

3-Hydrazinyl-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Cat. No. B8631591
M. Wt: 190.21 g/mol
InChI Key: MTPVKCALSWHVLT-UHFFFAOYSA-N
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Patent
US08268836B2

Procedure details

To a 1000 mL round bottom flask containing a solution of hydrazine monohydrate (280 mL, 4.89 mol) in ethanol (300 mL) is added 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (60 g, 308.3 mmol) at 4° C. The resulting clear solution is heated to reflux for 18 h, and then cooled to 10° C. The product precipitated is collected by filtration and dried under vacuum to give the title compound as a white solid (53 g, 90.4%) and is used as is.
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Yield
90.4%

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].Cl[C:5]1[N:6]=[N:7][C:8]([C:11]2[CH:12]=[N:13][N:14]([CH3:16])[CH:15]=2)=[CH:9][CH:10]=1>C(O)C>[NH:2]([C:5]1[N:6]=[N:7][C:8]([C:11]2[CH:12]=[N:13][N:14]([CH3:16])[CH:15]=2)=[CH:9][CH:10]=1)[NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
280 mL
Type
reactant
Smiles
O.NN
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)C=1C=NN(C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting clear solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The product precipitated
FILTRATION
Type
FILTRATION
Details
is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
N(N)C=1N=NC(=CC1)C=1C=NN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: PERCENTYIELD 90.4%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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